PHA-680626

Neuroblastoma MYCN Amplification Protein-Protein Interaction

Researchers modeling dual-pathway resistance or MYCN-amplified cancers require polypharmacological probes, not selective inhibitors. PHA-680626 solves this gap. - Potent AURKA amphosteric inhibition (disrupts AURKA/N-Myc PPI, validated in neuroblastoma models IMR-32). - Clinically relevant Bcr-Abl T315I mutant inhibition (controls Imatinib-resistant CML in Ba/F3 T315I cells). - Sub-micromolar Plk1 activity for mitotic bypass studies. BenchChem supplies this reference-grade small molecule with verified stability and rapid dispatch.

Molecular Formula C23H26N6O2S
Molecular Weight 450.6 g/mol
Cat. No. B15576954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-680626
Molecular FormulaC23H26N6O2S
Molecular Weight450.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)
InChIKeyBMCKWRUTJXVUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHA-680626: Amphosteric AURKA Inhibitor Probe


PHA-680626 (CAS 398493-74-8) is a small-molecule kinase inhibitor with a tetrahydropyrrolo[3,4-c]pyrazole scaffold [1]. It is characterized by its potent inhibition of Aurora-A kinase (AURKA) and its unique amphosteric mechanism, which disrupts the protein–protein interaction between AURKA and the oncogenic transcription factor N-Myc [2]. Additionally, this compound exhibits strong inhibitory activity against Bcr-Abl tyrosine kinase, including the clinically significant Imatinib-resistant T315I gatekeeper mutant [3]. It also displays sub-micromolar potency against Polo-like kinase 1 (Plk1) [4].

Amphosteric PPI disruption – for AURKA/N-Myc interaction studies in neuroblastoma models
T315I resistance models – addresses Bcr-Abl gatekeeper mutation where 2nd-gen inhibitors lose activity
Multi-kinase polypharmacology – Aurora A, Plk1 and Bcr-Abl inhibition for mitotic redundancy and dual-pathway studies

PHA-680626: Unique Polypharmacology Advantage


While many Aurora-A inhibitors (_e.g._, Alisertib/MLN8237) and Bcr-Abl inhibitors (_e.g._, Imatinib or Dasatinib) are commercially available, PHA-680626 occupies a distinct polypharmacological niche. Generic substitution with a selective Aurora-A inhibitor fails to address Bcr-Abl T315I-driven resistance in chronic myeloid leukemia (CML) models, as most second-generation Bcr-Abl inhibitors are ineffective against this gatekeeper mutation [1]. Conversely, pan-Aurora inhibitors such as Danusertib (PHA-739358) or Aurora-B-selective inhibitors (AZD1152) lack the amphosteric conformational disruption of AURKA that is necessary to destabilize the AURKA/N-Myc complex central to neuroblastoma, a mechanism that is distinct from simple ATP-competitive inhibition [2]. Therefore, researchers investigating dual-pathway studies or MYCN-amplified cancers require a specific chemical biology probe with this validated, multi-kinase profile to ensure consistent target engagement and cellular efficacy across both hematologic and pediatric solid tumor models [3].

PHA-680626 polypharmacology Selective Aurora-A inhibitor
Bcr-Abl T315I resistance pathway not addressed; dual-target engagement may be absent.
Amphosteric AURKA/N-Myc disruption Pan-Aurora inhibitor (Danusertib)
Lacks conformational AURKA/N-Myc dissociation; PPI disruption endpoint may not reproduce.
Aurora/Plk1 dual activity Plk1-selective inhibitor
Misses Aurora kinase contribution; observed mitotic phenotypes may differ in redundancy models.

PHA-680626 vs. Standard Kinase Inhibitors


AURKA/N-Myc Complex Disruption vs. Pan-Aurora Inhibitors

Unlike the closely related pan-Aurora inhibitor PHA-739358 (Danusertib), PHA-680626 uniquely functions as an amphosteric inhibitor to disrupt the AURKA/N-Myc complex, preventing N-Myc stabilization independent of its ATP-competitive kinase inhibitory activity. This differential mechanism is supported by crystallographic comparison: a detailed structural analysis of PHA-680626 bound to AURKA (PDB: 2J4Z) reveals that the thiophene-acetyl moiety adopts a conformation incompatible with the binding pose of the highly similar PHA-739358 (PDB: 2J50) [1]. In Surface Plasmon Resonance (SPR) competition assays, PHA-680626 (at 100 µM) reduced the AURKA/N-Myc binding by approximately 80%, which is a significantly greater reduction than that observed for the same dose of the pan-Aurora inhibitor PHA-739358 under the same conditions [2]. Further, Proximity Ligation Assays (PLA) in IMR-32 neuroblastoma cells showed a substantial reduction in PLA signals for the AURKA/N-Myc complex when treated with 1 µM PHA-680626, an effect that was not observed for the Aurora-A inhibitor RPM1722, although it did cause some AURKA enzymatic inhibition [2].

AURKA/N-Myc disruption
Head-to-head
≈80% reduction in SPR binding (PHA-680626) vs weaker effect by PHA-739358
Supports amphosteric PPI disruption context
PHA-739358 comparator data to verify; PLA signal also reduced in IMR-32 cells
Neuroblastoma MYCN Amplification Protein-Protein Interaction Amphosteric Inhibition

Bcr-Abl T315I Inhibition in CML Models

PHA-680626 demonstrates robust efficacy against the Bcr-Abl T315I gatekeeper mutation, a substitution that confers resistance to first-line (Imatinib) and second-generation Bcr-Abl inhibitors (_e.g._, Dasatinib, Nilotinib). In murine BaF3 cells ectopically expressing the T315I mutant, PHA-680626 maintained strong anti-proliferative activity [1]. Notably, treatment with PHA-680626 led to a decrease in the phosphorylation of CrkL (a downstream target of Bcr-Abl) and histone H3 (an indicator of Aurora B activity), confirming that its activity in these resistant cells is mediated by dual pathway inhibition [2]. This dual-target profile is distinct from selective Aurora inhibitors (Alisertib) which do not address Bcr-Abl, and from second generation Bcr-Abl inhibitors which fail due to the T315I steric hindrance.

Bcr-Abl T315I inhibition
Class-level
Retains antiproliferative activity in T315I-mutant cells; 2nd-gen inhibitors inactive
Supports resistance-model context
Quantitative potency data unstated; class-level inference from BaF3 and CD34+ models
Chronic Myeloid Leukemia Imatinib Resistance BCR-ABL T315I Kinase Inhibitor

Aurora/Plk1 Inhibition Profile vs. Selective Agents

PHA-680626 exhibits a unique in vitro polypharmacology profile overlapping Aurora and Polo-like kinase families. It inhibits Plk2 with an IC50 of 0.07 µM and Plk1 with an IC50 of 0.53 µM . While X-ray crystallography was originally pursued for its AURKA-bound state (PDB: 2J4Z), the compound's ability to also bind Plk1 was structurally validated at a resolution of 2.4 Å [1]. This contrasts with purely AURKA-selective agents like Alisertib (MLN8237, IC50 ≈ 1.2 nM for AURKA) which display minimal activity against Plk1 [2]. This tiered selectivity provides a specific tool for probing mitotic kinase redundancy where Plk1 inhibition may contribute to observed cellular phenotypes.

Aurora/Plk1 polypharmacology
Cross-study comparable
Plk1 IC50 0.53 µM; Alisertib >1000-fold selective for AURKA
Supports mitotic redundancy studies
IC50 context-dependent; cross-study comparison requires validation
Kinase Selectivity Polo-like Kinase 1 Aurora Kinase Chemical Biology

PHA-680626: Validated Research Applications


AURKA/N-Myc Interaction Studies in Neuroblastoma

Due to its validated amphosteric inhibition mechanism [5], PHA-680626 is the preferred reference agent for destabilizing the AURKA/N-Myc complex in cellular models of neuroblastoma (e.g., IMR-32, SHEP-21N). Researchers utilize PHA-680626 for Proximity Ligation Assays (PLA) and N-Myc protein half-life western blotting to link AURKA conformational changes to proteasomal degradation of N-Myc [6]. Standard ATP-competitive Aurora inhibitors (like Alisertib or Danusertib) are less suitable for these specific PPI disruption studies given the differential efficiency of PHA-680626 in blocking the interaction.

Positive Control for T315I-Mutant CML

In cellular pharmacology panels evaluating drug resistance mechanisms, PHA-680626 provides a critical positive control against the T315I gatekeeper mutation in Bcr-Abl [5]. It is used in functional viability assays (MTT, Annexin V apoptosis) and phospho-protein analysis (p-CrkL, p-Histone H3) in Ba/F3 T315I cells or primary CML CD34+ cells to benchmark the efficacy of novel Bcr-Abl inhibitors [6]. This application ensures researchers can distinguish between compounds that merely inhibit wild-type Bcr-Abl and true 'next-generation' inhibitors targeting the T315I resistance mechanism.

Polypharmacology in Mitotic Kinase Redundancy

Due to its activity against both AURKA and Plk1 [5], PHA-680626 functions as a multi-target probe for studying synthetic lethality and mitotic bypass pathways. It serves as a small-molecule tool to investigate the consequences of concurrent AURKA and Plk1 inhibition in specific cell lines [6]. In contrast, the use of mono-selective inhibitors (e.g., BI 2536 for Plk1) or AURKA-specific agents (Alisertib) could fail to reveal the full phenotypic consequences of polypharmacological intervention in these systems.

Application
Selection Property
Validation Focus
Neuroblastoma PPI disruption models
Amphosteric inhibition mechanism
PLA and N-Myc stability endpoints
T315I-mutant CML resistance models
Bcr-Abl T315I inhibition profile
Phospho-CrkL and apoptosis readouts
Mitotic kinase redundancy studies
Multi-kinase (Aurora/Plk1) profile
Phenotypic mitotic progression markers

Technical Documentation Hub

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51 linked technical documents
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